Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-isobutyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-isobutyl-1,3-thiazole-4-carboxylate is a structurally complex small molecule characterized by a central 1,3-thiazole ring. Key substituents include:
- Position 2: A carbamoyl group derived from 2,2-dimethyl-5-oxotetrahydro-3-furanyl carbonyl, introducing a bicyclic, oxygen-containing moiety.
- Position 4: A methyl ester, enhancing solubility in organic solvents.
- Position 5: An isobutyl group, contributing to lipophilicity and steric bulk.
Its synthesis likely involves coupling the tetrahydrofuran carbonyl moiety to the thiazole amine, analogous to methods described for related thiazole derivatives . Crystallographic data for such compounds are often resolved using software like SHELX, which has been pivotal in small-molecule structure determination .
Properties
Molecular Formula |
C16H22N2O5S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl 2-[(2,2-dimethyl-5-oxooxolane-3-carbonyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H22N2O5S/c1-8(2)6-10-12(14(21)22-5)17-15(24-10)18-13(20)9-7-11(19)23-16(9,3)4/h8-9H,6-7H2,1-5H3,(H,17,18,20) |
InChI Key |
CACBKLOJBVUAQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)C2CC(=O)OC2(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-isobutyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Furanone Moiety: The furanone moiety can be introduced through a Diels-Alder reaction between a suitable diene and a dienophile, followed by oxidation.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furanone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-isobutyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-isobutyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The furanone moiety may also play a role in binding to biological targets, affecting cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous thiazole derivatives, focusing on substituent effects and available physicochemical data.
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Observations:
Substituent Impact on Physicochemical Properties: The isobutyl group in the target compound increases lipophilicity compared to the smaller methylamino and acetyl groups in analogues . This may enhance membrane permeability in biological systems. The tetrahydrofuran carbonyl substituent introduces conformational rigidity, contrasting with the planar pyrimidine carbonitrile group in the compound from , which may favor π-π stacking interactions .
Thermal Stability :
- The analogue in exhibits a melting point of 242–243°C, suggesting high crystallinity due to hydrogen bonding via its 3-hydroxyphenyl and pyrimidine groups . The target compound’s melting point is unreported but likely lower due to its bulky isobutyl substituent.
Toxicological Considerations :
- While the toxicology of the target compound is unstudied, the acetylated thiazole in highlights the need for caution, as reactive groups (e.g., acetyl) may pose uncharacterized risks .
Synthetic and Analytical Methods :
- Structural elucidation of such compounds often relies on X-ray crystallography processed via SHELX software, which remains a gold standard despite advancements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
